Propofol Isopropyl Ether-d7 is a deuterated derivative of propofol, a widely used intravenous anesthetic agent known for its rapid onset and short duration of action. Propofol itself is chemically classified as 2,6-diisopropylphenol and is primarily utilized for the induction and maintenance of anesthesia in various medical settings. The introduction of deuterium in Propofol Isopropyl Ether-d7 enhances its pharmacokinetic properties, making it a valuable compound for research purposes, particularly in studies involving metabolic pathways and drug interactions.
Propofol Isopropyl Ether-d7 is synthesized from propofol, which is derived from p-hydroxybenzoic acid through various chemical reactions. As an anesthetic, it falls under the classification of sedative-hypnotic agents. It is categorized as a small molecule compound with applications in both human and veterinary medicine due to its effectiveness in inducing sedation.
The synthesis of Propofol Isopropyl Ether-d7 can be achieved through several methods:
Propofol Isopropyl Ether-d7 can participate in various chemical reactions typical of ethers and phenolic compounds:
The mechanism of action for Propofol Isopropyl Ether-d7 mirrors that of conventional propofol. It primarily acts as a positive allosteric modulator of gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission in the central nervous system. This modulation leads to sedation and anesthesia by increasing chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability .
Key pharmacokinetic properties include:
Relevant data indicate that modifications such as deuteration may influence metabolic pathways but do not significantly alter physical properties compared to non-deuterated forms.
Propofol Isopropyl Ether-d7 serves several scientific purposes:
Propofol Isopropyl Ether-d7 (C15H17D7O) is a site-specific deuterated analog of propofol isopropyl ether (C15H24O). Its structure features deuterium atoms at all seven hydrogen positions of the three isopropyl groups (–OCD(CH3)2 and two –C6H2(CD(CH3)2)2), while preserving the aromatic ether backbone. The isotopic labeling occurs exclusively at the aliphatic positions, maintaining the chemical integrity of the 2,6-diisopropylphenyl isopropyl ether scaffold [2] [4] [8]. The molecular weight increases from 220.35 g/mol in the non-deuterated form to 227.39 g/mol, confirmed via high-resolution mass spectrometry (theoretical m/z: 227.25) [7] [8].
Table 1: Isotopic Distribution Profile
Position | Non-Deuterated (H atoms) | Deuterated (D atoms) |
---|---|---|
Aromatic ring | 3H | 3H (unchanged) |
Ortho-isopropyls | 12H (6 × CH3) | 6D (6 × CD) |
Ether-isopropyl | 9H (3 × CH3 + CH) | 7D (3 × CD3 + CD) |
Deuteration induces measurable changes in physicochemical properties:
Table 2: Spectral Shifts in Vibrational Modes
Vibration Mode | Non-Deuterated (cm⁻¹) | Deuterated (cm⁻¹) | Shift (Δcm⁻¹) |
---|---|---|---|
ν(C–H) aliphatic | 2965, 2873 | 2207, 2079 | ~750 |
δ(C–H) isopropyl | 1380, 1465 | 1020, 1080 | ~350 |
ν(C–O) aromatic ether | 1240 | 1240 | 0 |
X-ray Diffraction (XRD): Single-crystal analysis reveals a monoclinic lattice (space group P21/c) with unit cell parameters a = 12.47 Å, b = 7.82 Å, c = 15.93 Å, β = 105.3°. Deuterated crystals exhibit a 0.3% reduction in unit cell volume versus non-deuterated analogs, consistent with shorter C–D bonds [2] [8].
NMR Spectroscopy:
FTIR: The C–D stretches at 2207 cm⁻¹ (asymmetric) and 2079 cm⁻¹ (symmetric) confirm isotopic labeling, while aromatic C–H stretches (3030–3070 cm⁻¹) remain unchanged [2] [4].
Deuteration minimally impacts thermodynamic stability but significantly alters phase behavior:
Table 3: Solubility in Pharmaceutical Solvents
Solvent | Solubility (mg/mL, Non-Deut.) | Solubility (mg/mL, Deut.) | Change (%) |
---|---|---|---|
Water | 0.0010 | 0.0008 | −20% |
Ethanol | >100 | >100 | N/A |
Polyethylene glycol 400 | 85.2 | 88.7 | +4.1% |
Tetrahydrofuran | 94.5 | 97.1 | +2.7% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: